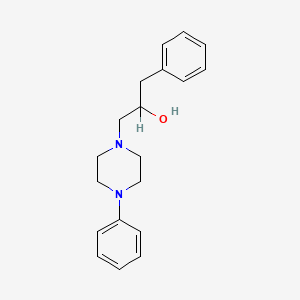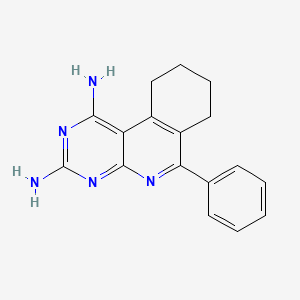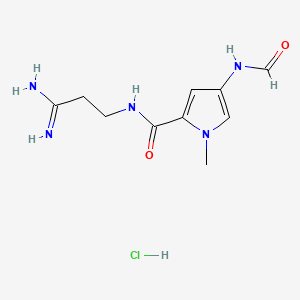
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, carboxamide group, and various functional groups
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The introduction of the carboxamide, amino, and formylamino groups requires specific reagents and conditions. For example, the carboxamide group can be introduced using carboxylic acid derivatives, while the amino group can be added through reductive amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: A simpler compound with a similar core structure but lacking additional functional groups.
N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methylpyrrole: A related compound with similar functional groups but different structural arrangement.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
23999-79-3 |
|---|---|
Fórmula molecular |
C10H16ClN5O2 |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
N-(3-amino-3-iminopropyl)-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-15-5-7(14-6-16)4-8(15)10(17)13-3-2-9(11)12;/h4-6H,2-3H2,1H3,(H3,11,12)(H,13,17)(H,14,16);1H |
Clave InChI |
VQGRFPOPKQUSTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
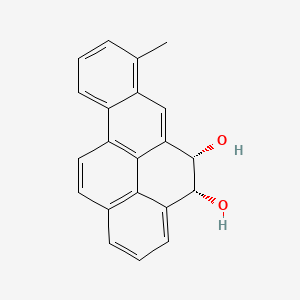

![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
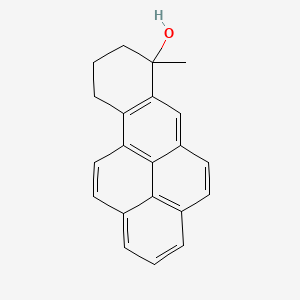
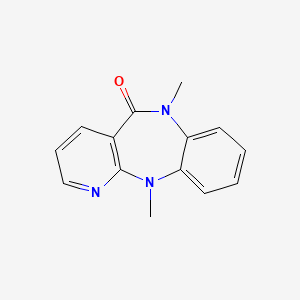

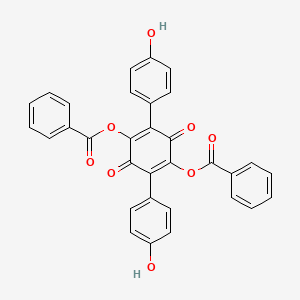


![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
